molecular formula C22H25N3O5S2 B2919307 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide CAS No. 892856-25-6

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide

Cat. No.: B2919307
CAS No.: 892856-25-6
M. Wt: 475.58
InChI Key: DTXLCVQJNQVBKK-UHFFFAOYSA-N
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Description

N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide is a structurally complex benzamide derivative featuring a fused 6,7-dihydro-[1,4]dioxino[2,3-f]benzothiazole core linked to a 4-(dipropylsulfamoyl)benzamide moiety.

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S2/c1-3-9-25(10-4-2)32(27,28)16-7-5-15(6-8-16)21(26)24-22-23-17-13-18-19(14-20(17)31-22)30-12-11-29-18/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXLCVQJNQVBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide is a synthetic compound with potential pharmacological applications. This compound features a unique structure that combines elements of dioxin and benzothiazole, which may contribute to its biological activity.

Chemical Structure

The compound can be represented by the following molecular formula:

C16H19N3O5S2C_{16}H_{19}N_{3}O_{5}S_{2}

This structure includes a dioxino moiety and a benzothiazole core, which are known for their diverse biological activities.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. Research has indicated that compounds with similar structural characteristics can exhibit:

  • Antimicrobial Activity : Compounds derived from benzothiazole and dioxin frameworks have shown effectiveness against various bacterial strains. The presence of the sulfamoyl group may enhance this activity by increasing solubility and bioavailability.
  • Cytotoxic Effects : Studies have demonstrated that related compounds can induce apoptosis in cancer cell lines. For instance, some derivatives have shown significant cytotoxicity against human promyelocytic leukemia HL-60 cells, suggesting that this compound may also possess similar properties .

Case Studies

  • Anticancer Activity : In a study examining derivatives of benzothiazole, it was found that certain modifications led to increased cytotoxicity against cancer cell lines. The presence of the dioxin structure in this compound may enhance its ability to generate reactive oxygen species (ROS), contributing to its anticancer effects .
  • Antimicrobial Efficacy : A patent application highlighted the use of compounds like this one in formulations aimed at treating bacterial infections. The sulfamoyl group is particularly noted for its role in enhancing antibacterial properties by mimicking natural substrates in bacterial metabolism .

Comparative Biological Activity Table

Compound NameActivity TypeTarget Organism/Cell LineReference
Compound 7CytotoxicHL-60 (human leukemia)
N-(6,7-dihydro...AntimicrobialVarious bacterial strains
Benzothiazole DerivativeAnticancerCancer cell lines

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzothiazole Derivatives

Compound A: N-(6,7-Dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfonyl]acetamide ()

  • Structure : Features a methoxyphenylsulfonyl acetamide group instead of dipropylsulfamoyl benzamide.
  • Molecular Weight : 420.454 g/mol vs. the target compound’s estimated ~550–600 g/mol (based on analogs in ).

Compound B: N-[6-(4-t-Butylphenoxy)benzothiazol-2-yl]-4-(3-nitrobenzyloxy)benzamide (8a, )

  • Structure: Substituted with a nitrobenzyloxy group and t-butylphenoxy side chain.
  • Molecular Weight : 554.5 g/mol.
  • Key Differences : The nitro group increases electron-withdrawing effects, which may influence reactivity or binding affinity compared to the electron-rich dipropylsulfamoyl group .

Sulfonamide-Containing Heterocycles

Compound C : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()

  • Structure : Triazole-thione core with sulfonylphenyl and difluorophenyl groups.
  • Key Differences : The triazole ring introduces tautomeric behavior (thione vs. thiol forms), absent in the rigid benzothiazole system of the target compound. IR spectra confirm C=S stretching (~1250 cm⁻¹) and lack of C=O bands, distinct from benzamide carbonyl signals (~1660 cm⁻¹) .

Compound D : (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide ()

  • Structure: Incorporates a thiazolidinone ring conjugated to the benzamide.

Data Tables: Structural and Spectral Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents IR Peaks (cm⁻¹)
Target Compound C₂₄H₂₉N₃O₅S₂ (estimated) ~550–600 Dipropylsulfamoyl, benzothiazole C=O (~1680), S=O (~1150–1250)
Compound A () C₁₈H₁₆N₂O₆S₂ 420.454 Methoxyphenylsulfonyl, acetamide C=O (~1663), S=O (~1247–1255)
Compound B () C₃₀H₂₈N₃O₅S 554.506 t-Butylphenoxy, nitrobenzyloxy C=O (~1682), NO₂ (~1520)
Compound C () C₂₀H₁₃F₂N₃O₂S₂ 429.46 Sulfonylphenyl, triazole-thione C=S (~1247), NH (~3278–3414)

Research Findings and Implications

  • Synthetic Challenges : Analogous compounds () highlight the need for precise coupling conditions to avoid side reactions, particularly with sulfonamide and benzothiazole functionalities.
  • Spectral Confirmation : IR and NMR data () confirm the stability of sulfonamide and benzamide groups under synthetic conditions, critical for reproducibility .

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